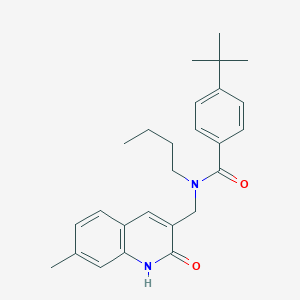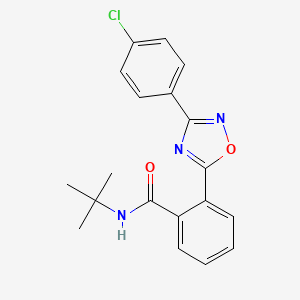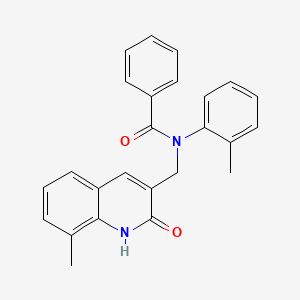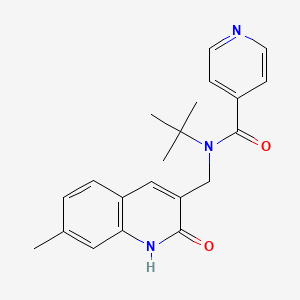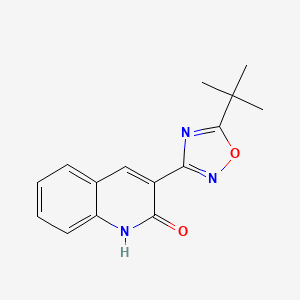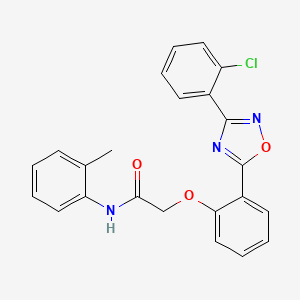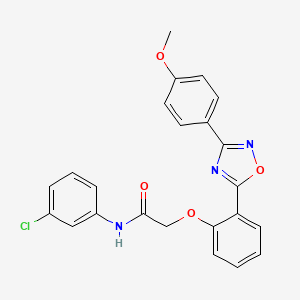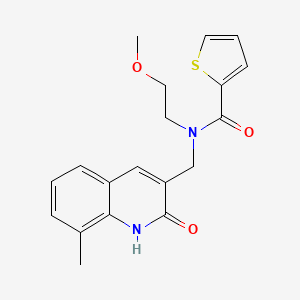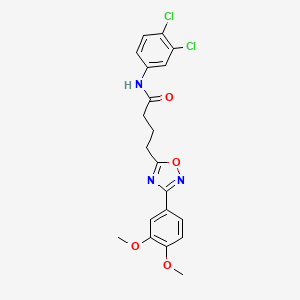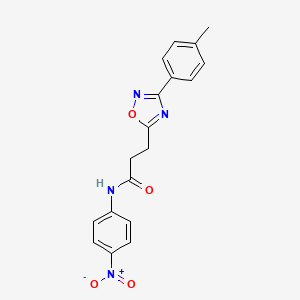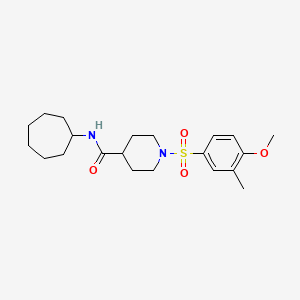
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxyphenyl)acetamide, commonly known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of potential applications. DPPA is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Applications De Recherche Scientifique
DPPA has been found to exhibit a range of potential applications in scientific research. One of the most promising applications of DPPA is its use as a fluorescent probe for the detection of metal ions. DPPA has been found to selectively bind to various metal ions such as copper, zinc, and iron, and has been used for the detection of these ions in various biological samples.
DPPA has also been studied for its potential use as an anti-cancer agent. Studies have shown that DPPA inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. DPPA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of DPPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. DPPA has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. DPPA has also been found to inhibit the activity of histone deacetylases, which are proteins involved in gene expression.
Biochemical and Physiological Effects:
DPPA has been found to exhibit various biochemical and physiological effects. Studies have shown that DPPA can induce cell cycle arrest and apoptosis in cancer cells. DPPA has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPPA in lab experiments is its selectivity for metal ions. DPPA has been found to selectively bind to various metal ions, which makes it a useful tool for the detection of these ions in biological samples. However, one of the limitations of using DPPA is its toxicity. DPPA has been found to exhibit cytotoxicity in certain cell lines, which limits its use in some experiments.
Orientations Futures
There are several future directions for the research on DPPA. One area of research is the development of DPPA-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the development of DPPA-based anti-cancer agents with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of DPPA and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of DPPA involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with 3,4-dimethoxy-N-phenethylbenzenesulfonamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C. The resulting compound is then purified through various methods such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-31-21-11-9-20(10-12-21)26-25(28)18-27(16-15-19-7-5-4-6-8-19)34(29,30)22-13-14-23(32-2)24(17-22)33-3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMZKUOHQPIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


